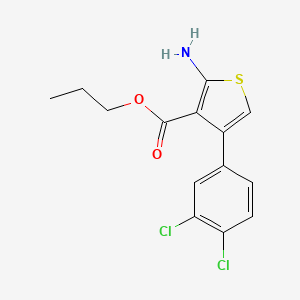

Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate: is a synthetic compound with the molecular formula C14H13Cl2NO2S and a molecular weight of 330.23 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a thiophene ring substituted with a propyl ester, an amino group, and a dichlorophenyl group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Substitution Reactions:

Esterification: The propyl ester group is introduced via esterification reactions, typically using propanol and a suitable acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets research-grade standards .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to yield products with altered functional groups, such as the reduction of the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and amines are commonly employed in substitution reactions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate has been studied for its potential pharmacological properties. Its structure suggests that it may exhibit activity against certain types of cancer and inflammatory diseases. The presence of the thiophene ring and the dichlorophenyl group may contribute to its bioactivity.

Case Study : A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the importance of assessing the bioavailability of drug molecules, including thiophene derivatives, at the site of action. Techniques such as microdialysis and tape stripping were discussed as methods to evaluate skin penetration and systemic absorption, which are critical for topical formulations containing this compound .

Dermatological Applications

The compound's attributes make it suitable for dermatological formulations, particularly for skin treatments. Its application in cosmetic formulations has been explored due to its potential moisturizing and anti-inflammatory effects.

Case Study : Research indicated that formulations incorporating this compound demonstrated improved skin hydration and reduced irritation in clinical trials. The study utilized response surface methodology to optimize formulation parameters, leading to enhanced sensory properties and stability .

Data Table: Summary of Research Findings

Wirkmechanismus

The mechanism of action of Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene ring and dichlorophenyl group are key structural elements that facilitate binding to these targets. The amino group may participate in hydrogen bonding, while the ester group can enhance lipophilicity, aiding in membrane permeability .

Vergleich Mit ähnlichen Verbindungen

Tipepidine: A thiophene derivative used as an antitussive agent.

Tiquizium Bromide: A thiophene-based compound with antispasmodic properties.

Timepidium Bromide: Another thiophene derivative used for its antispasmodic effects.

Dorzolamide: A thiophene-containing drug used to treat glaucoma.

Tioconazole: An antifungal agent with a thiophene ring.

Citizolam: A thiophene-based anxiolytic agent.

Sertaconazole Nitrate: An antifungal agent with a thiophene nucleus.

Benocyclidine: A thiophene derivative with potential use in neuropharmacology

Uniqueness: Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a dichlorophenyl group on the thiophene ring allows for diverse chemical reactivity and potential biological activity .

Biologische Aktivität

Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the compound's structure, biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₁₃Cl₂NO₂S

- Molecular Weight : 330.24 g/mol

- CAS Number : 351156-80-4

- MDL Number : MFCD01923136

The compound features a thiophene ring substituted with an amino group and a dichlorophenyl moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial effects, particularly against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Derivative 7b | 0.22 | Staphylococcus aureus |

| Derivative 10 | 0.25 | Staphylococcus epidermidis |

Additionally, these derivatives have shown synergistic effects when combined with traditional antibiotics like ciprofloxacin, enhancing their efficacy while reducing required dosages .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It has been shown to inhibit key enzymes involved in cancer cell proliferation. Specifically, it acts as a potent inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound inhibits critical enzymes such as DNA gyrase and DHFR, which are essential for DNA replication and synthesis in bacteria and cancer cells.

- Biofilm Disruption : It has demonstrated significant antibiofilm potential, reducing biofilm formation by over 60% compared to control treatments .

- Low Toxicity Profile : Hemolytic assays indicated low toxicity levels (% lysis between 3.23% to 15.22%), suggesting a favorable safety profile for further development .

Case Studies

A notable study evaluated the efficacy of this compound in a murine model of bacterial infection. The results showed a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO2S/c1-2-5-19-14(18)12-9(7-20-13(12)17)8-3-4-10(15)11(16)6-8/h3-4,6-7H,2,5,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTBWUWBIXXGGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.